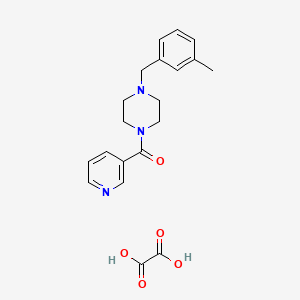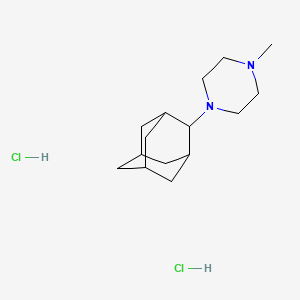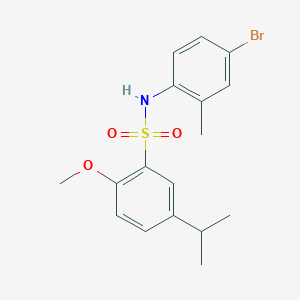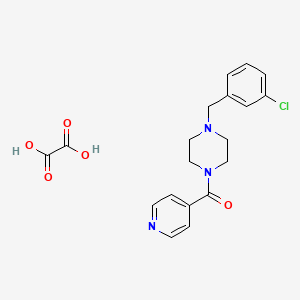
1-(3-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine oxalate, commonly known as MPPO, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its potential applications in the field of neuroscience and pharmacology. The purpose of
作用机制
The mechanism of action of MPPO is complex and involves the modulation of several neurotransmitter systems. MPPO acts as a potent inhibitor of the serotonin transporter, which leads to an increase in the extracellular concentration of serotonin. This effect is similar to that of other SSRIs, such as fluoxetine and sertraline. MPPO also acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, MPPO has been shown to modulate the activity of the dopamine transporter and the sigma-1 receptor, which are also involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPO are complex and not fully understood. MPPO has been shown to increase the extracellular concentration of serotonin, which may contribute to its antidepressant and anxiolytic effects. MPPO has also been found to modulate the activity of the dopamine transporter and the sigma-1 receptor, which may further contribute to its effects on mood and anxiety. However, the exact mechanisms by which MPPO produces its effects are still under investigation.
实验室实验的优点和局限性
MPPO has several advantages for use in lab experiments. It is a highly selective inhibitor of the serotonin transporter, which makes it useful for studying the role of serotonin in various physiological processes. MPPO is also a partial agonist of the 5-HT1A receptor, which makes it useful for studying the effects of 5-HT1A receptor activation on mood and anxiety. However, the use of MPPO in lab experiments is limited by its complex synthesis method and the need for expertise in organic chemistry.
未来方向
There are several potential future directions for the study of MPPO. One area of research could focus on the development of new drugs based on the structure of MPPO. Another area of research could focus on the role of MPPO in the regulation of other neurotransmitter systems, such as the noradrenaline and GABA systems. Additionally, future research could investigate the potential therapeutic applications of MPPO in the treatment of depression, anxiety, and other neurological disorders.
合成方法
MPPO can be synthesized by reacting 3-methylbenzylamine with 3-pyridinecarboxylic acid, followed by the addition of piperazine and oxalic acid. The resulting compound is then purified by recrystallization. The synthesis of MPPO is a complex process that requires expertise in organic chemistry.
科学研究应用
MPPO has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. MPPO has also been found to modulate the activity of the dopamine transporter and the sigma-1 receptor. These properties make MPPO a promising candidate for the development of new drugs for the treatment of depression, anxiety, and other neurological disorders.
属性
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.C2H2O4/c1-15-4-2-5-16(12-15)14-20-8-10-21(11-9-20)18(22)17-6-3-7-19-13-17;3-1(4)2(5)6/h2-7,12-13H,8-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHWVVPUWGIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)

![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)



![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)

![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)

![1-(2-methoxybenzyl)-N-{2-[methyl(2-phenylethyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5103928.png)